5-[(4-CHLORO-2-METHYLANILINO)METHYLENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE
Overview
Description
5-[(4-CHLORO-2-METHYLANILINO)METHYLENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a pyrimidine ring substituted with a chlorinated aniline group and a thioxo group. Its molecular formula is C11H8ClN3O3S, and it has a molecular weight of approximately 297.72 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-CHLORO-2-METHYLANILINO)METHYLENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE typically involves the condensation of 4-chloro-2-methylaniline with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall process efficiency .
Chemical Reactions Analysis
Types of Reactions
5-[(4-CHLORO-2-METHYLANILINO)METHYLENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Various nucleophiles (amines, thiols); often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce reduced derivatives with altered functional groups .
Scientific Research Applications
5-[(4-CHLORO-2-METHYLANILINO)METHYLENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(4-CHLORO-2-METHYLANILINO)METHYLENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-CHLOROANILINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
- 5-[(2-CHLORO-4-NITROANILINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
- 5-[(3,4-DICHLOROANILINO)METHYLENE]-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
- 5-[(2-METHOXYANILINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
Uniqueness
5-[(4-CHLORO-2-METHYLANILINO)METHYLENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE is unique due to its specific substitution pattern and the presence of the thioxo group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
5-[(4-chloro-2-methylphenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2S/c1-6-4-7(13)2-3-9(6)14-5-8-10(17)15-12(19)16-11(8)18/h2-5H,1H3,(H3,15,16,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJDXCKVKHOKAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N=CC2=C(NC(=S)NC2=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.